(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a fluorophenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and (S)-pyrrolidin-3-ol.
Nucleophilic Substitution: The key step involves the nucleophilic substitution of the bromide group in 3-fluorobenzyl bromide with the hydroxyl group of (S)-pyrrolidin-3-ol under basic conditions.
Reaction Conditions: This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the fluorophenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced fluorophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring, known for its biological activities.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.
Uniqueness
(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1 |
InChI Key |
XJARABCWDAAXPW-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)F |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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